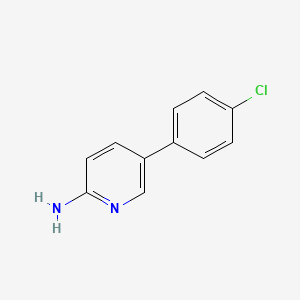

5-(4-Chlorophenyl)pyridin-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-chlorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVARCJGOURVXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531399 | |

| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84596-08-7 | |

| Record name | 5-(4-Chlorophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84596-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 4 Chlorophenyl Pyridin 2 Amine

Direct Amination Approaches in 2-Pyridyl Synthesis

Direct amination of the pyridine (B92270) ring is a primary strategy for introducing an amino group. The Chichibabin reaction, a classic method, involves the amination of pyridines with sodium amide, leading to 2-aminopyridines. youtube.comnih.gov While effective, this reaction often requires high temperatures and can suffer from a lack of generality due to the high reactivity of sodium amide. youtube.comnih.gov

Modern variations aim to overcome these limitations. For instance, using deprotonated alkylamines as nucleophiles or employing catalytic amounts of ethanolamine (B43304) can enhance reaction rates. youtube.com Another approach involves the amination of pyridine N-oxides. Activation of the N-oxide with agents like tosyl anhydride (B1165640) (Ts₂O) renders the C2 and C4 positions susceptible to nucleophilic attack by amines such as tert-butylamine. researchgate.net This method offers high yields and excellent regioselectivity for the 2-amino product. researchgate.net A one-pot procedure using Ts₂O and tert-butylamine, followed by in situ deprotection, provides a general and efficient route to 2-aminopyridines. researchgate.net

Furthermore, the direct C-H amination of pyridines can be achieved through the formation of heterocyclic phosphonium (B103445) salts. These salts react with sodium azide (B81097) to yield iminophosphoranes, which are versatile precursors to various nitrogen-containing functional groups. nih.gov This strategy is notable for its precise regioselectivity, often favoring the 4-position, but can aminate the 2-position if the 4-position is blocked. nih.gov

Cyclization Reactions for Pyridine Ring Formation

The construction of the pyridine ring through cyclization reactions offers a powerful alternative to the functionalization of a pre-existing ring. These methods often involve the reaction of open-chain precursors containing the necessary carbon and nitrogen atoms to form the heterocyclic core.

One such approach involves the cyclization of open-chain nitrile precursors with a nitrogen-containing compound. google.com For example, a precursor like (NC-CH(R¹)-C(R²)(OR³)-CH=CH-OR⁴) can react with an amine (NHR⁵R⁶) to form the 2-aminopyridine (B139424) derivative. google.com This reaction is typically carried out by heating the precursors, with or without a solvent, at temperatures ranging from 40°C to 250°C. google.com While often catalyst-free, acidic or alkaline additives can be used to accelerate the cyclization. google.com

Another strategy involves the reaction of 2-aminopyridines with α,β-unsaturated compounds. For instance, the reaction of 2-aminopyridines with alkyl acrylates or alkyl 3-halopropionates can lead to the formation of fused pyridopyrimidinones through a cyclization process. acs.org Similarly, the reaction of 2-aminopyridines with ethyl 2-pyridylaminomethylenemalonates can also result in cyclized products. acs.org

Multicomponent Reactions (MCRs) in 2-Aminopyridine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like substituted 2-aminopyridines. nih.govnih.gov These reactions offer advantages such as operational simplicity, reduced waste, and the ability to generate diverse molecular libraries. nih.gov

Catalyst-Free MCRs for Substituted 2-Aminopyridines

A notable example of a catalyst-free MCR for 2-aminopyridine synthesis involves the reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions. nih.gov The reaction proceeds through an initial Knoevenagel condensation between the enaminone and malononitrile, followed by the addition of the primary amine and subsequent intramolecular cyclization and aromatization to yield the 2-aminopyridine derivative. nih.gov The reaction conditions can be optimized by adjusting the temperature, with higher temperatures generally leading to better yields and shorter reaction times. nih.gov

Another catalyst-free approach describes the synthesis of 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives through the Michael addition of 2-aminopyridine to chalcones. researchgate.net This method is characterized by short reaction times, simple work-up, and high yields. researchgate.net

Microwave-Assisted Synthesis of 2-Aminopyridines

Microwave irradiation has been increasingly utilized in organic synthesis to accelerate reaction rates and improve yields, often under solvent-free or environmentally benign conditions. researchgate.netmdpi.com In the context of 2-aminopyridine synthesis, microwave-assisted MCRs have proven to be particularly effective.

For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through a one-pot, four-component reaction of an aromatic aldehyde, malononitrile, a ketone (like acetophenone (B1666503) or cyclohexanone), and ammonium (B1175870) acetate (B1210297) under microwave irradiation. mdpi.com This method can be performed under solvent-free conditions using a reusable catalyst such as nanostructured diphosphate (B83284) Na₂CaP₂O₇. mdpi.com

Microwave assistance has also been applied to the synthesis of 2-amino-4-chloropyrimidine (B19991) derivatives by reacting 2-amino-4-chloropyrimidine with various substituted amines in the presence of a base. nih.gov This approach significantly reduces reaction times compared to conventional heating methods. researchgate.net The synthesis of 3-aminoimidazo[1,2-a]pyridines can be achieved via a microwave-assisted multicomponent reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide in the presence of a catalyst like scandium triflate. rsc.org

Palladium-Catalyzed Buchwald-Hartwig Amination in Pyridine Functionalization

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine has been widely applied to the synthesis of aryl amines, including substituted 2-aminopyridines. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand and a base. youtube.comresearchgate.net

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with various generations of ligands developed to expand the substrate scope and improve reaction efficiency. wikipedia.org For example, bidentate phosphine ligands like BINAP and DPPF were instrumental in extending the reaction to primary amines. wikipedia.org More advanced, sterically hindered ligands such as XPhos, SPhos, and BrettPhos have further broadened the applicability of the reaction. youtube.com

A practical application involves the amination of 2-bromopyridines with volatile amines in sealed tubes, providing an efficient route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. researchgate.net The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields. researchgate.net

Copper-Catalyzed Ullmann-Type Amination for Heterocyclic Compounds

The Ullmann reaction, a classical copper-catalyzed method for forming carbon-heteroatom bonds, has experienced a resurgence in recent years as a cost-effective and environmentally friendlier alternative to palladium-catalyzed methods. organic-chemistry.orgnih.gov Ullmann-type aminations are particularly useful for the synthesis of N-aryl and N-heteroaryl amines. lookchem.com

These reactions typically involve the coupling of an aryl or heteroaryl halide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures. nih.govfrontiersin.org The traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper. nih.gov However, modern developments have led to milder reaction conditions through the use of ligands that facilitate the catalytic cycle. organic-chemistry.org For instance, N,N-dimethylglycine has been shown to be an effective ligand for the copper-catalyzed coupling of aryl iodides with aliphatic alcohols. organic-chemistry.org

In the context of 2-aminopyridine synthesis, copper-catalyzed amination of halopyridines offers a viable synthetic route. For example, the amination of 2-bromopyridine (B144113) with aqueous ammonia (B1221849) can be efficiently catalyzed by Cu₂O in ethylene (B1197577) glycol. lookchem.com The addition of ligands like N,N'-dimethylethylenediamine (DMEDA) and a base such as K₂CO₃ can significantly enhance the reaction rate and yield. lookchem.com This methodology has been successfully applied to the synthesis of various aminopyridines and diaminopyridines. lookchem.com

Green Chemistry Approaches in 2-Aminopyridine Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 2-aminopyridines, these approaches include the use of safer solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation.

One notable green approach involves the synthesis of 2-aminopyridines under solvent-free conditions. nih.govmdpi.com For instance, a multicomponent one-pot reaction has been developed for synthesizing 2-amino-3-cyanopyridine derivatives using enaminones as key precursors without any solvent. nih.gov This method is not only environmentally friendly but also offers high yields and simplicity. nih.govmdpi.com Another strategy employs nanostructured diphosphate (Na2CaP2O7) as a reusable and eco-friendly catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, also under solvent-free conditions. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry for synthesizing 2-aminopyridine derivatives. researchgate.netresearchgate.netrsc.org This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. rsc.org For example, the Michael addition of 2-aminopyridine to chalcones can be efficiently carried out under microwave irradiation without a catalyst, offering advantages like short reaction times and high yields. researchgate.net

Furthermore, catalyst-free methods contribute to the green synthesis of 2-aminopyridines. nih.govnih.govrsc.org A mild, catalyst-free synthesis has been reported where a cyclic dihydrothiazolopyridinium salt, derived from 2-mercaptopyridine, reacts with amines to produce 2-aminopyridines. nih.govnih.gov Another transition-metal-free method involves the nucleophilic substitution and hydrolysis of 2-fluoropyridine (B1216828) with acetamidine (B91507) hydrochloride as an inexpensive ammonia source. rsc.orgrsc.org The development of new green techniques for synthesizing Schiff bases from 2-aminopyridine at room temperature using ethanol (B145695) or an ethanol-water mixture also highlights the move towards more sustainable processes. ijcrcps.com

Table 1: Comparison of Green Synthesis Methods for 2-Aminopyridine Derivatives

| Method | Key Features | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Multicomponent Reaction | One-pot, simple, fast, and clean | None | Solvent-free | Up to 94% | nih.govmdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | None or various | Solvent-free or various | Good to acceptable | researchgate.netresearchgate.netrsc.org |

| Catalyst-Free Synthesis | Mild conditions, avoids metal catalysts | None | DMSO or neat | Good yields | nih.govnih.govrsc.org |

| Nanostructured Catalyst | Reusable, environmentally friendly | Na2CaP2O7 | Solvent-free | 84-94% | mdpi.com |

| Room Temperature Synthesis | Energy efficient, mild conditions | None | Ethanol/Water | Up to 95.6% | ijcrcps.com |

Novel Synthetic Routes for 2-Aminopyridine Derivatives

The quest for new and improved methods for synthesizing 2-aminopyridine derivatives has led to several innovative strategies. These novel routes often involve new catalysts, reaction mechanisms, or starting materials to enhance efficiency and substrate scope.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of 2-aminopyridines. rsc.org Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type amination are powerful methods, though they can require sophisticated ligands. acs.org More recent developments include the use of a Pd-PEPPSI-IPentCl precatalyst for the coupling of hetero(aryl)chlorides with 2-aminopyridine under mild conditions. researchgate.net Rhodium catalysts have also been employed in the annulation of N-aryl-2-aminopyridines with various partners to construct indole (B1671886) products. rsc.org

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like 2-aminopyridines from simple starting materials in a single step. nih.govresearchgate.net A one-pot, four-component method for the synthesis of functionalized 2-aminopyridines from readily available substrates under solvent-free and catalyst-free conditions has been reported. researchgate.net Another novel route involves a base-promoted cascade reaction of N-propargylic β-enaminones with formamides to produce densely substituted 2-aminopyridines at room temperature. dicp.ac.cnacs.org In this reaction, the formyl group acts as a traceless activating group. dicp.ac.cnacs.org

Other innovative approaches include the reaction of pyridine N-oxides with activated isocyanides, which proceeds through an isolable N-formylaminopyridine intermediate. nih.govacs.org Additionally, a new route for the synthesis of 2-amino-3-cyanopyridines has been developed based on the condensation of an enaminonitrile intermediate with various primary amines in a solvent-free environment. indexcopernicus.com

Table 2: Overview of Novel Synthetic Routes to 2-Aminopyridine Derivatives

| Synthetic Route | Catalyst/Promoter | Key Features | Starting Materials | Reference |

|---|---|---|---|---|

| Transition Metal-Catalyzed Cross-Coupling | Pd, Rh, Cu | High efficiency, broad scope | N-aryl-2-aminopyridines, alkynes, etc. | rsc.orgacs.org |

| Multicomponent Reactions | None or various | One-pot, high atom economy | Aldehydes, malononitrile, ketones, etc. | nih.govresearchgate.netresearchgate.net |

| Base-Promoted Cascade Reaction | NaOH | Room temperature, transition metal-free | N-propargylic β-enaminones, formamides | dicp.ac.cnacs.org |

| Reaction of Pyridine N-Oxides | Phosphonium coupling reagent | Access to otherwise difficult to synthesize compounds | Pyridine N-oxides, isocyanides | nih.govacs.org |

| Enaminonitrile Condensation | None | Solvent-free, simple | Enaminonitrile, primary amines | indexcopernicus.com |

Chiral Synthesis and Stereoselective Approaches to Pyridine Amines

The synthesis of chiral pyridine amines is of great importance due to their prevalence in biologically active molecules and their use as chiral ligands and catalysts. rsc.orgacs.org Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to a single desired stereoisomer.

Asymmetric hydrogenation is a powerful technique for producing chiral amines. acs.org However, the strong coordinating ability of the pyridine moiety can deactivate the transition metal catalysts. acs.org Despite this challenge, significant progress has been made. For example, Rh(I)-catalyzed asymmetric hydrogenation has been successfully used in the synthesis of an amino acid with an aminopyrimidine side chain. cardiff.ac.uk

The development of novel chiral ligands is crucial for asymmetric catalysis. rsc.orgresearchgate.net Researchers have designed and synthesized C2-symmetric chiral pyridine-N,N'-dioxides from optically pure L-prolinamides. rsc.org These new ligands have been successfully applied in asymmetric Friedel–Crafts alkylation reactions. rsc.org Similarly, C2-symmetric 4-(pyrrolidino)pyridine (PPY) derivatives have been synthesized and used as catalysts for the kinetic resolution of alcohols. researchgate.net

Stereoselective dearomatization of pyridines represents another elegant strategy to access chiral piperidines and related structures. mdpi.com A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a protected dihydropyridine (B1217469) has been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity. acs.org While there are currently no specific examples of asymmetric synthesis for N-aminopyridinium salts, this remains an area for future exploration. nih.gov The use of a zirconocene (B1252598) hydride has also been shown to mediate the highly chemo- and stereoselective reduction of sulfinyl ketimines to produce chiral amines relevant to drug discovery. acs.org

Table 3: Approaches to Chiral Pyridine Amines

| Method | Catalyst/Reagent | Key Feature | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh(I) complexes | Overcomes catalyst deactivation by pyridine | Chiral amino acids | High | cardiff.ac.uk |

| Chiral Ligand Synthesis | Py-2NO-Ni(II) complex | Modular synthesis of new ligands | Friedel-Crafts products | Up to 99% | rsc.org |

| Stereoselective Dearomatization | Rh-catalyst | Highly regio- and enantioselective | 3-Substituted tetrahydropyridines | High | acs.org |

| Stereoselective Reduction | Zirconocene hydride | High chemo- and stereoselectivity | Chiral amines | High | acs.org |

Reactivity and Chemical Transformations of 5 4 Chlorophenyl Pyridin 2 Amine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridine (B92270) derivatives, particularly when electron-withdrawing groups activate the ring. In 5-(4-chlorophenyl)pyridin-2-amine, the pyridine ring is substituted with an electron-donating amino group, which generally disfavors SNAr reactions by increasing the electron density of the ring. Consequently, displacing other groups on the pyridine ring with nucleophiles is challenging and often requires harsh conditions or catalytic activation. thieme-connect.de

However, the amino group itself can readily participate in nucleophilic reactions. One of the most important transformations is diazotization. Treatment of 2-aminopyridines with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) generates an unstable pyridine-2-diazonium salt. google.com These intermediates are highly valuable as they can be subsequently displaced by a wide variety of nucleophiles (e.g., halides, hydroxide, cyanide), providing a versatile method to introduce new functional groups at the 2-position. It is important to note that pyridine-2-diazonium salts are known to be particularly unstable and cannot typically be isolated. google.com

Furthermore, the amino group can be alkylated or acylated. These reactions proceed via nucleophilic attack of the amino nitrogen on an appropriate electrophile. Such modifications are often used to protect the amino group or to synthesize derivatives with altered biological or physical properties.

Recent strategies to overcome the low reactivity of aminopyridines in SNAr include the use of transition metal catalysts. For instance, a ruthenium(II) catalyst has been shown to enable SNAr reactions on aminopyridines by forming a transient η⁶-pyridine complex, which activates the ring towards nucleophilic attack by other amines. thieme-connect.de

Cross-Coupling Reactions (e.g., Suzuki, Heck) in Pyridine Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify pyridine scaffolds. mdpi.com For this compound, there are two primary sites for cross-coupling: the C-Cl bond on the phenyl ring and potentially a C-X (where X is a halide) bond that could be introduced onto the pyridine ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a premier method for creating biaryl structures. wikipedia.orglibretexts.org The C-Cl bond on the chlorophenyl ring of the title compound can participate in Suzuki coupling, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require more active catalyst systems. organic-chemistry.org

A significant challenge in the Suzuki coupling of pyridine-containing molecules is that the basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation. organic-chemistry.org This is particularly true for aminopyridines. However, modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed that show high activity for the coupling of challenging heteroaryl substrates, including aminopyridines, sometimes without the need for protecting the amino group. organic-chemistry.org

Alternatively, the pyridine ring itself can be functionalized first, for instance by halogenation, to introduce a handle for subsequent cross-coupling. For example, a 2-amino-5-iodopyridine (B21400) derivative could readily undergo Suzuki coupling at the C-I bond. clarku.edu

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the C-Cl bond of the this compound can serve as the electrophilic partner. The reaction is tolerant of a wide range of functional groups, although the reactivity of aryl chlorides necessitates optimized catalytic conditions. organic-chemistry.org The amino-Heck reaction, an intramolecular variant, can be used to form new heterocyclic rings. wikipedia.org

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | 5-(4-Chloro phenyl)pyridin-2-amine | Arylboronic acid | Pd catalyst, Base | 5-(Biphenyl-yl)pyridin-2-amine derivative |

| Suzuki-Miyaura | 2-Amino-5-bromo pyridine derivative | 4-Chlorophenylboronic acid | Pd catalyst, Base | This compound derivative |

| Heck | 5-(4-Chloro phenyl)pyridin-2-amine | Alkene (e.g., acrylate) | Pd catalyst, Base | Substituted styrene (B11656) derivative |

Electrophilic Aromatic Substitution on Chlorophenyl Moiety

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. nih.gov In this compound, the chlorophenyl ring is the primary site for such reactions. The reactivity of this ring is influenced by two substituents: the chloro group and the 2-aminopyridin-5-yl group.

Directing Effects: The chlorine atom is an ortho-, para-director but is deactivating due to its inductive electron-withdrawing effect. The 2-aminopyridin-5-yl group is also strongly deactivating towards EAS, especially under the acidic conditions required for many of these reactions (e.g., nitration, sulfonation), where the pyridine nitrogen becomes protonated. rsc.org The resulting pyridinium (B92312) cation exerts a powerful electron-withdrawing field effect. rsc.org

Reactivity: Due to the combined deactivating nature of both substituents, electrophilic substitution on the chlorophenyl ring is expected to be difficult and require harsh reaction conditions. The substitution will be directed to the positions ortho to the chlorine atom (C-3' and C-5') as these positions are meta to the deactivating pyridinium group.

A study on the nitration of 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one using fuming nitric acid and sulfuric acid showed that nitration occurred on both aromatic rings, with the nitro group entering the position ortho to the chloro group and meta to the quinazolinone substituent on the chlorophenyl ring. researchgate.net Similar regioselectivity would be expected for this compound under strongly acidic nitrating conditions.

Oxidation Reactions of the Amino Group

The 2-amino group on the pyridine ring is susceptible to oxidation, although the reaction can sometimes be complex, leading to a mixture of products. The specific product obtained depends heavily on the oxidizing agent and the reaction conditions.

Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used. Oxidation of aminopyridines can potentially lead to the corresponding nitroso or nitro compounds. For instance, the synthesis of 2-amino-5-nitropyridine (B18323) is typically achieved through the nitration of 2-aminopyridine (B139424), which involves an oxidative process.

Another potential reaction is the formation of the corresponding pyridine N-oxide. Treating pyridine derivatives with oxidizing agents like m-CPBA or hydrogen peroxide can oxidize the pyridine ring nitrogen. The synthesis of 2-Aminopyridine 1-oxide is well-documented. bldpharm.com Formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. nih.gov

Functionalization Strategies for Enhanced Reactivity

Several strategies can be employed to modify this compound to enhance its reactivity or to enable specific chemical transformations.

N-Oxide Formation: As mentioned, converting the pyridine nitrogen to an N-oxide activates the ring. Pyridine N-oxides can be used to direct substitution to the C2 and C4 positions. For example, 2-aminopyridines can be synthesized from pyridine N-oxides and activated isocyanides. nih.gov

Diazotization: As discussed in Section 3.1, converting the 2-amino group into a diazonium salt creates an excellent leaving group, enabling a wide range of nucleophilic substitution reactions that are otherwise difficult to achieve. google.com

Halogenation of the Pyridine Ring: Introducing a halogen (e.g., bromine or iodine) onto the pyridine ring, for example at the C3 or C6 position, provides a valuable handle for subsequent cross-coupling reactions. This allows for the sequential, site-selective construction of more complex molecules. The direct halogenation of pyridines can be challenging but various methods exist. youtube.com

Activation via Pyridinium Salts: The reactivity of the pyridine ring towards nucleophiles can be dramatically increased by N-alkylation to form a pyridinium salt. This strategy has been used to facilitate the amination of 2-halopyridines under mild conditions by activating the C2 position for nucleophilic attack. nih.gov

Catalytic Activation: As seen with Ru-catalyzed SNAr, transition metals can be used to temporarily alter the electronic nature of the pyridine ring, enabling reactions that are otherwise unfavorable. thieme-connect.de

Advanced Spectroscopic and Structural Characterization Techniques for 5 4 Chlorophenyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 5-(4-Chlorophenyl)pyridin-2-amine, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyridine (B92270) and chlorophenyl rings, as well as the amine protons. The protons on the pyridine ring would likely appear as multiplets in the aromatic region, with their chemical shifts influenced by the positions of the amino and chlorophenyl substituents. The protons of the 4-chlorophenyl group would typically present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. libretexts.org

The ¹³C NMR spectrum would complement the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, carbons bonded to nitrogen or chlorine would be expected to resonate at different frequencies compared to the other aromatic carbons. Based on data for related compounds like 2-(4-chlorophenyl)pyridine, the carbon atoms of the pyridine ring would appear in the range of approximately 120-157 ppm, while the carbons of the chlorophenyl ring would also resonate within the aromatic region. rsc.org The carbon attached to the chlorine atom would show a distinct chemical shift due to the electronegativity of the halogen. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | 110 - 158 |

| Chlorophenyl-H | 7.2 - 7.8 | 128 - 138 |

| Amine-H | Broad singlet, variable | - |

| Pyridine-C | - | 110 - 158 |

| Chlorophenyl-C | - | 128 - 138 |

| C-Cl | - | ~135 |

| C-N (pyridine) | - | ~157 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, key vibrational bands would be expected.

The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and benzene rings would be found in the 1400-1600 cm⁻¹ region. A characteristic C-Cl stretching vibration for the chlorophenyl group would be expected in the lower frequency region, typically around 1090 cm⁻¹.

Table 2: Expected Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching (Amine) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=C and C=N Stretching (Aromatic Rings) | 1400 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-Cl Stretching | 1000 - 1100 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₉ClN₂), the predicted monoisotopic mass is approximately 204.0454 Da. uni.lu HRMS analysis would be expected to confirm this mass with a high degree of accuracy. The mass spectrum would also show characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). Predicted m/z values for common adducts are listed below. uni.lu

Table 3: Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.05271 |

| [M+Na]⁺ | 227.03465 |

| [M-H]⁻ | 203.03815 |

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound itself is not currently available in open literature, analysis of related structures, such as a nickel(II) complex of a ligand derived from this molecule, can provide insights. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic systems like this compound are expected to exhibit characteristic absorptions in the UV region. The spectrum would likely show π → π* transitions associated with the conjugated aromatic system. The presence of the amino group, a strong auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine or chlorobenzene. For example, aniline (B41778) has a λ_max at 280 nm, shifted from benzene's 256 nm. libretexts.org

Computational Chemistry and Quantum Chemical Studies of 5 4 Chlorophenyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its balance of accuracy and computational cost. It is particularly effective for optimizing molecular geometries and predicting a wide range of electronic properties. For 5-(4-Chlorophenyl)pyridin-2-amine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step in its theoretical characterization.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Length | C-Cl | 1.75 Å |

| C-N (amino) | 1.38 Å | |

| C-C (inter-ring) | 1.48 Å | |

| Bond Angle | C-C-C (phenyl) | 120.0° |

| C-N-C (pyridine) | 117.0° | |

| Dihedral Angle | C-C-C-C (phenyl-pyridine) | 35.0° |

Note: The values in this table are illustrative and represent typical results from DFT calculations on similar aromatic compounds. They are intended to demonstrate the type of data generated.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) moiety, while the LUMO may be distributed over the chlorophenyl and pyridine (B92270) rings. This distribution indicates the likely sites for electrophilic and nucleophilic attack, respectively. The energy gap can be used to calculate various quantum chemical descriptors that quantify the molecule's reactivity.

Illustrative Quantum Chemical Descriptors for this compound

| Parameter | Symbol | Illustrative Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.20 |

| LUMO Energy | ELUMO | - | -1.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.35 |

| Ionization Potential | IP | -EHOMO | 6.20 |

| Electron Affinity | EA | -ELUMO | 1.85 |

| Electronegativity | χ | (IP + EA) / 2 | 4.025 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.175 |

Note: These values are hypothetical and serve to illustrate the quantum chemical parameters derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is invaluable for predicting its reactive sites. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the pyridine ring, making these sites potential hydrogen bond acceptors and targets for electrophiles. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors. The chlorophenyl ring would also show a complex potential distribution due to the electronegativity of the chlorine atom.

Molecular Dynamics Simulations for Conformational Stability and Interactions

While quantum chemical methods are excellent for studying the properties of a single, static molecule, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the bond connecting the two aromatic rings. researchgate.net Furthermore, by simulating the molecule in a solvent like water or in the presence of a biological target like a protein receptor, MD can provide insights into its solubility, aggregation behavior, and binding modes. nih.govresearchgate.net The stability of intermolecular hydrogen bonds and other non-covalent interactions, which are crucial for the molecule's behavior in a biological environment, can also be assessed. dtu.dk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery and materials science. chemrevlett.com These studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property. nih.govchemrevlett.com The quantum chemical descriptors calculated using DFT, such as HOMO-LUMO energies, dipole moment, and atomic charges, can be used as independent variables in a QSAR model for a series of pyridine derivatives.

By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized pyridine derivatives, thereby guiding the design of more potent or effective compounds. chemrevlett.comnih.gov For instance, a QSAR study on a set of compounds including this compound could help in identifying the key structural features that contribute to a desired biological effect, such as anticancer or antimicrobial activity. chemrevlett.comchemrevlett.com

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including telecommunications and data storage. Theoretical calculations provide a powerful means to predict the NLO properties of a molecule before its synthesis. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Computational methods, particularly DFT, can be used to calculate the first-order hyperpolarizability of this compound. The presence of electron-donating (amino group) and electron-withdrawing (chlorophenyl group) moieties connected through a π-conjugated system (the pyridine ring) suggests that this molecule could exhibit significant NLO properties. Theoretical predictions can guide the design of new molecules with enhanced NLO responses by suggesting modifications to the donor, acceptor, and π-bridge components of the molecular structure.

Medicinal Chemistry and Biological Activity of 5 4 Chlorophenyl Pyridin 2 Amine

Structure-Activity Relationship (SAR) Studies of 2-Aminopyridine (B139424) Derivatives

Structure-activity relationship (SAR) studies of 2-aminopyridine derivatives have been instrumental in optimizing their potency and selectivity for various biological targets. These studies systematically modify the chemical structure to understand how different functional groups and their positions influence biological activity.

For instance, in the development of inhibitors for Janus kinases (JAKs), a family of intracellular non-receptor tyrosine kinases, the 2-aminopyridine scaffold has proven to be a valuable starting point. nih.gov SAR studies on a series of 2-aminopyridine derivatives as JAK2 inhibitors revealed that specific substitutions are crucial for activity and selectivity. One study reported that a derivative, compound 16m-(R) , exhibited high inhibitory activity against JAK2 with an IC50 of 3 nM and showed 85- and 76-fold selectivity over JAK1 and JAK3, respectively. nih.gov This highlights the importance of the stereochemistry and the nature of the substituents on the 2-aminopyridine core for achieving selective inhibition. nih.gov

Similarly, in the context of cyclin-dependent kinase (CDK) inhibitors, SAR studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, which share a similar 2-amino-heterocycle motif, have shown that substitutions on the pyrimidine (B1678525) and phenyl rings are critical for potency and selectivity against different CDK isoforms like CDK9. acs.org The presence of specific groups can enhance interactions with the ATP-binding pocket of the kinase. acs.org

Furthermore, research on 2-aminopyridine derivatives as inhibitors of neuronal nitric oxide synthase (nNOS) has demonstrated the importance of the amino sidechain. nih.govnih.gov Truncating or modifying the sidechain can significantly impact potency, selectivity, and even permeability across the blood-brain barrier. nih.govnih.gov For example, retaining the 2-aminopyridine head was found to be crucial for key interactions with glutamate (B1630785) residues in the active site of nNOS. nih.gov

The antiproliferative activity of pyridine (B92270) derivatives is also heavily influenced by their substitution patterns. A review of various pyridine derivatives indicated that the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their antiproliferative effects. nih.gov Conversely, the presence of bulky groups or halogen atoms can sometimes lead to lower activity. nih.gov

Ligand-Receptor Interactions and Binding Affinity Studies

The interaction of 2-aminopyridine derivatives with their biological targets is often characterized by specific binding events that can be quantified through binding affinity studies. These studies are crucial for understanding the potency and mechanism of action of these compounds.

For example, a series of 2-aminopyridine derivatives were investigated as potential σ2 receptor antagonists. nih.gov By replacing a tetralin nucleus in a known σ2 agonist with a 2-aminopyridine moiety, researchers obtained compounds with high affinity for both σ1 and σ2 receptor subtypes. nih.gov These studies are essential for developing selective ligands that can be used as tools to probe the function of these receptors. nih.gov

In the development of inhibitors for protein kinase B (PKB/Akt), a key enzyme in cell signaling, the binding interactions of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were elucidated. nih.gov X-ray crystallography revealed that the 4-amino group of the inhibitor forms hydrogen bonds with specific amino acid residues (Glu236 and the backbone carbonyl of Glu279) in the active site of PKBβ. nih.gov The 4-chlorophenyl group was found to occupy a lipophilic pocket, demonstrating the importance of this substituent for binding affinity. nih.gov

Molecular Docking Investigations for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug design to understand ligand-target interactions and to guide the synthesis of more potent and selective inhibitors.

Docking studies on 2-aminopyridine derivatives have provided valuable insights into their binding modes with various biological targets. For instance, in the development of antibacterial agents, molecular docking of a 2-amino-3-cyanopyridine (B104079) derivative (compound 2c ) into the active site of a target protein helped to rationalize its observed antibacterial activity. nih.gov The theoretical results were in good agreement with the experimental data, suggesting that the compound has the potential to be a potent antibacterial agent. nih.gov

Similarly, in the pursuit of novel hypoglycemic and antioxidant agents, molecular docking of N'-arylidene pyrazole-3-carbohydrazides containing a 4-chlorophenyl group provided a plausible interpretation of their biological activities. nih.gov The docking poses suggested a possible interaction between a hydroxyl group on the ligand and an asparagine residue (Asn287) of the cannabinoid receptor 1 (CB1R), which was proposed as an important feature for the observed activity. nih.gov

Furthermore, molecular docking simulations have been employed to understand the resistance mechanisms of certain cancer drugs. For the dual ROS1 and ALK inhibitor crizotinib, which contains a 2-aminopyridine scaffold, docking studies were used to investigate the effect of resistance-conferring mutations, such as ROS1G2032R and ALKG1202R. tmc.edu These simulations revealed that steric hindrance between the drug and the mutated amino acid residue was a likely cause of resistance, guiding the design of new derivatives to overcome this issue. tmc.edu

Modulation of Ion Channels by Pyridine Derivatives

Pyridine derivatives have been shown to modulate the activity of various ion channels, which are critical for cellular signaling and excitability. The 2-aminopyridine scaffold, in particular, has been identified as a key pharmacophore for interacting with these protein complexes.

2-Aminopyridine itself is known to be a reversible blocker of voltage-gated potassium (K+) channels. scbt.com This activity is a hallmark of many aminopyridine compounds and is responsible for some of their physiological effects. researchgate.net

More recently, a novel class of 2-aminopyridine derivatives has been identified as potent and selective inhibitors of the Nav1.8 sodium channel, a key target for the treatment of pain. nih.gov Through a combination of in silico predictions and parallel synthesis, researchers were able to optimize the initial hits into lead compounds with good pharmacokinetic profiles and in vivo efficacy in a nonhuman primate model of pain. nih.gov Structure-activity relationship studies within this series revealed that the 2-amino vector likely binds within a lipophilic pocket of the channel, as the introduction of polar groups led to a significant decrease in potency. nih.gov

Disruption of Protein-Protein Interactions by Pyridine Amines

The disruption of protein-protein interactions (PPIs) has emerged as a promising strategy for therapeutic intervention in various diseases. Small molecules that can selectively inhibit these interactions are of great interest in drug discovery.

Covalent strategies are also being explored to develop inhibitors of PPIs with improved selectivity and duration of action. escholarship.org These approaches involve the design of molecules that can form a covalent bond with a specific amino acid residue on one of the interacting proteins.

Inhibitory Effects on Enzymatic Activity

The 2-aminopyridine scaffold is a common feature in many enzyme inhibitors, particularly those targeting kinases. The nitrogen atoms in the pyridine ring and the amino group can form crucial hydrogen bonds with the enzyme's active site, mimicking the interactions of the natural substrate, ATP.

A series of 2-aminopyridine derivatives have been designed and evaluated as potent and selective inhibitors of Janus kinase 2 (JAK2). nih.gov One compound, 16m-(R) , demonstrated an IC50 of 3 nM against JAK2, with significant selectivity over other JAK isoforms. nih.gov

In the context of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, 2-aminopyrimidine (B69317) derivatives have been developed as potent inhibitors. One study on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors identified a compound with an IC50 of 2.8 µM, significantly more potent than the standard inhibitor. mdpi.com

Furthermore, novel 2-aminopyridine derivatives have been developed as potent inhibitors of CDK8, a transcriptional kinase implicated in colon cancer. acs.org Compound 29 from this series showed an IC50 of 46 nM against CDK8 and exhibited antiproliferative activity in colon cancer cell lines. acs.org

The inhibitory activity of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against CDK4 and CDK6 has also been extensively studied. acs.org These compounds have shown remarkable potency and selectivity, with some derivatives exhibiting oral bioavailability and anticancer activity in preclinical models. acs.org

Below is a table summarizing the inhibitory activities of selected 2-aminopyridine and related derivatives against various enzymes.

| Compound/Derivative Class | Target Enzyme | IC50/Ki | Reference |

| 16m-(R) (2-aminopyridine derivative) | JAK2 | IC50 = 3 nM | nih.gov |

| 2-Aminopyrimidine derivative 24 | β-Glucuronidase | IC50 = 2.8 µM | mdpi.com |

| Compound 29 (2-amino-pyridine derivative) | CDK8 | IC50 = 46 nM | acs.org |

| Compound 78 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative) | CDK4 | Ki = 1 nM | acs.org |

| Compound 78 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative) | CDK6 | Ki = 34 nM | acs.org |

| 12u (2-anilino-4-(thiazol-5-yl)pyrimidine derivative) | CDK9 | Nanomolar Ki | acs.org |

| Neuronal Nitric Oxide Synthase Inhibitor 7 | Human nNOS | Ki = 13 nM | nih.gov |

| Neuronal Nitric Oxide Synthase Inhibitor 19c | Human nNOS | Ki = 55 nM | nih.gov |

Antimicrobial Activity of 2-Aminopyridines

The 2-aminopyridine scaffold is present in numerous compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.

Several studies have reported the synthesis and evaluation of 2-aminopyridine derivatives against various microbial pathogens. For instance, a series of 2-amino-3-cyanopyridine derivatives were synthesized and tested for their antimicrobial potency. nih.govnih.gov Compound 2c from this series showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) value of 0.039 µg/mL. nih.govnih.gov However, it showed no activity against Gram-negative bacteria or yeasts, suggesting a specific mode of action. nih.gov SAR studies indicated that the presence of a cyclohexylamine (B46788) moiety was crucial for the observed antimicrobial activity. nih.gov

In another study, newly synthesized substituted 2-aminopyridine δ-lactone derivatives demonstrated moderate to very good antibacterial and antifungal activities. mdpi.com The antibacterial activity was tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria including Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus. mdpi.com Several of these compounds exhibited a MIC of 62.5 µg/mL. mdpi.com The antifungal activity was evaluated against Aspergillus flavus and Aspergillus ochraceus, with some compounds showing significant inhibition. mdpi.com

The following table summarizes the antimicrobial activity of selected 2-aminopyridine derivatives.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2c (2-amino-3-cyanopyridine derivative) | Staphylococcus aureus | 0.039 | nih.govnih.gov |

| 2c (2-amino-3-cyanopyridine derivative) | Bacillus subtilis | 0.039 | nih.govnih.gov |

| 5b, 5d, 5e, 5f (2-aminopyridine δ-lactone derivatives) | Various Bacteria | 62.5 | mdpi.com |

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

The general structure-activity relationship (SAR) studies of aminopyridine derivatives suggest that the nature and position of substituents on the pyridine and phenyl rings play a crucial role in determining the antibacterial spectrum and potency. The presence of a halogen, such as chlorine, on the phenyl ring is a common feature in many biologically active compounds and is known to influence their pharmacokinetic and pharmacodynamic properties. However, without direct experimental data for 5-(4-Chlorophenyl)pyridin-2-amine, its specific activity against Gram-positive and Gram-negative bacteria remains to be elucidated.

Table 1: Antibacterial Activity of a Structurally Related 2-Amino-5-arylazonicotinate Derivative against Bacillus subtilis

| Compound | MIC (µg/mL) |

| 2-Amino-5-(4-chlorophenylazo)-6-phenylnicotinate | 12.5 |

| Ampicillin (Standard) | 12.5 |

Data is for a structurally related compound and not this compound. nih.gov

Antifungal Properties of Pyridine Derivatives

The antifungal activity of pyridine derivatives is another area of significant research interest. While specific studies on the antifungal properties of this compound are scarce, research on related compounds provides insights into their potential in this domain. For example, certain novel thiosemicarbazide (B42300) derivatives incorporating a pyridine moiety have been synthesized and evaluated for their antifungal properties. Although not a direct analog, this highlights the potential of the pyridine scaffold in developing new antifungal agents.

Anticancer and Antiproliferative Activities

The antiproliferative and anticancer activities of pyridine-containing compounds are well-documented. While direct cytotoxic data for this compound is limited, studies on structurally related molecules offer valuable information. For instance, a study on 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine and its derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549) cancer cells. ekb.eg The parent compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine, showed notable anticancer activity, which was further enhanced upon derivatization. ekb.eg

Another study focusing on nicotinonitrile derivatives, which share the substituted pyridine core, reported potent cytotoxic effects. Specifically, 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile displayed significant activity against the human colorectal carcinoma cell line (HT29), with an IC50 value lower than the reference drug, Doxorubicin. nih.gov These findings underscore the potential of the 4-chlorophenyl substituted pyridine scaffold as a basis for the development of novel anticancer agents.

Table 2: In Vitro Cytotoxicity of a Structurally Related Nicotinonitrile Derivative

| Compound | Cell Line | IC50 (µM) |

| 4-(4-Chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | HT29 (Colon Carcinoma) | 2.243 ± 0.217 |

| Doxorubicin (Standard) | HT29 (Colon Carcinoma) | 3.964 ± 0.360 |

Data is for a structurally related compound and not this compound. nih.gov

Antiviral Properties of Pyridine Derivatives

The pyridine nucleus is a common scaffold in a variety of antiviral agents. While there is no specific antiviral data available for this compound, the broader class of pyridine derivatives has shown promise. For example, a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which feature a substituted chlorophenylamine moiety, were identified as potent inhibitors of human adenovirus (HAdV). nih.gov Some of these compounds exhibited sub-micromolar to low micromolar potency against HAdV. nih.gov

The antiviral activity of these compounds is often attributed to their ability to interfere with various stages of the viral life cycle, such as entry, replication, or assembly. The specific antiviral spectrum and mechanism of action of this compound would require dedicated virological screening.

Anti-Inflammatory Effects of Aminopyridines

Aminopyridine derivatives have been investigated for their anti-inflammatory properties. Although direct experimental data for this compound is not available, studies on related structures provide some indications. For instance, the synthesis and evaluation of thiazolo[4,5-b]pyridine (B1357651) derivatives have shown that certain compounds possess considerable anti-inflammatory effects. nih.gov The introduction of a 2-chloro-N-(4-chloro-phenyl)-acetamide substituent, which shares the chlorophenyl feature, was found to increase the anti-inflammatory effect compared to the unsubstituted parent compound in a carrageenan-induced rat paw edema model. nih.gov

The mechanism of anti-inflammatory action of such compounds often involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory enzymes or cytokines. Further investigation is needed to ascertain the specific anti-inflammatory potential of this compound.

Neurological Applications: Potassium Channel Blockade

Aminopyridines are well-known for their effects on the central nervous system, primarily through the blockade of potassium channels. 4-Aminopyridine, for example, is a broad-spectrum potassium channel blocker used in the treatment of multiple sclerosis. However, there is no specific information available in the reviewed literature regarding the potassium channel blocking activity or other neurological applications of this compound. The substitution pattern on the pyridine ring and the presence of the bulky 4-chlorophenyl group would significantly influence its interaction with potassium channels compared to smaller aminopyridines. Therefore, its potential for neurological applications remains an open area for investigation.

Pharmacological Target Identification and Validation

The identification of specific molecular targets is crucial for understanding the mechanism of action of a bioactive compound. For the broader class of 2-amino-5-aryl-pyridines, the cannabinoid receptor 2 (CB2) has been identified as a target. nih.gov A high-throughput screening of a compound library identified 2-amino-5-aryl-pyridines as a series of selective CB2 agonists. nih.gov Structure-activity relationship (SAR) studies on this series led to the identification of potent and selective agonists. nih.gov

While this provides a potential avenue for the pharmacological action of this compound, it is important to note that the specific substitution on the aryl group can dramatically alter target affinity and selectivity. Therefore, dedicated target identification and validation studies, such as affinity chromatography, proteomics-based approaches, or genetic methods, would be necessary to determine the precise molecular targets of this compound and to validate its physiological relevance.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness

In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These computational screenings help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the high attrition rates in later-stage clinical trials. nih.gov For compounds like this compound, a range of physicochemical and pharmacokinetic parameters are evaluated to determine their drug-likeness.

Key parameters often scrutinized include molecular weight (MW), lipophilicity (log P), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA). These properties are foundational to widely accepted guidelines for oral bioavailability, such as Lipinski's Rule of Five. For a compound to be considered drug-like, it generally should have a MW under 500 Da, a log P value less than 5, fewer than 5 HBDs, and fewer than 10 HBAs. nih.gov Compounds with a TPSA of less than 140 Ų are predicted to have good oral bioavailability. nih.gov

While specific in silico ADME data for this compound is not extensively detailed in the available literature, analysis of structurally related pyridine and quinoline (B57606) derivatives provides insight into the expected properties. For instance, studies on other heterocyclic compounds utilize online servers and specialized software to predict parameters like human intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.govresearchgate.netnih.gov Predictions for similar small molecules often indicate good intestinal absorption and potential to cross the BBB, though they may also show inhibitory activity against certain CYP isozymes, a factor critical in assessing potential drug-drug interactions. researchgate.netmdpi.com

Table 1: Representative In Silico ADME Parameters for Drug-Likeness Assessment

| Parameter | Typical Range for Drug-Likeness | Significance |

| Molecular Weight (MW) | < 500 g/mol | Influences size-dependent absorption and diffusion. |

| Lipophilicity (log P) | < 5 | Affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors (HBD) | < 5 | Impacts solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | < 10 | Influences solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with intestinal absorption and BBB penetration. |

| Human Intestinal Absorption | High (>90%) | Predicts the extent of drug absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeability | LogBB > -1.0 | Indicates potential for central nervous system activity. |

| Cytochrome P450 (CYP) Inhibition | Non-inhibitor | Predicts the likelihood of metabolic drug-drug interactions. |

Toxicological Assessment and Mechanism of Toxicity

The toxicological profile of a drug candidate is a critical determinant of its potential for clinical development. Both in vitro assays and in silico predictive models are employed to identify potential liabilities such as cytotoxicity, mutagenicity, and organ-specific toxicity early in the research pipeline.

While specific toxicological data for this compound is limited, studies on related pyridine derivatives provide a framework for its potential toxicological profile. In silico toxicology platforms predict various endpoints, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity. nih.govmdpi.com For many novel heterocyclic compounds, computational models may predict a risk of mutagenicity or inhibition of key metabolic enzymes, which requires confirmation through in vitro assays. mdpi.comnih.gov

For example, studies on 4-phenyl-2-quinolone derivatives, which share structural similarities, indicated good bioavailability and no carcinogenicity but did flag a potential risk for AMES toxicity (mutagenicity). mdpi.comnih.gov Similarly, research on other chlorophenyl-containing heterocyclic compounds has shown varying levels of toxicity, with some demonstrating low acute toxicity while others exhibit cytotoxicity against specific cell lines. nih.govnih.gov The presence of the 4-chlorophenyl group, in particular, has been noted in some series of functionalized pyridines to enhance biological activity, which could also modulate toxicity. acs.org These findings underscore the importance of experimental validation of in silico predictions. In vitro cytotoxicity assays using cell lines such as HepG2 (liver) or HT-29 (colon) are standard methods to determine the concentration at which a compound induces cell death. nih.gov

Table 2: Common Endpoints in In Silico and In Vitro Toxicological Assessments

| Toxicological Endpoint | Method | Description |

| Mutagenicity | In silico (Ames Test Prediction), In vitro (Ames Test) | Assesses the potential of a compound to induce genetic mutations. mdpi.com |

| Carcinogenicity | In silico Prediction | Predicts the likelihood of a compound causing cancer. mdpi.com |

| Hepatotoxicity | In silico Prediction, In vitro (e.g., HepG2 cell viability) | Evaluates the potential for drug-induced liver injury. nih.gov |

| Cytotoxicity | In vitro (e.g., MTT assay on various cell lines) | Measures the concentration of a compound that is toxic to cells. nih.gov |

| Acute Toxicity (LD50) | In silico Prediction | Estimates the lethal dose for 50% of a test population. mdpi.com |

A significant mechanism of toxicity for various chemical compounds, including some pyridine derivatives, involves the induction of oxidative stress. nih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS)—such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals—and the cell's ability to detoxify these reactive intermediates through its antioxidant defense systems. nih.gov

Research has shown that certain imidazo[1,2-a]pyridine (B132010) derivatives can induce oxidative stress in cancer cells, leading to an increase in lipid peroxidation and a decrease in reduced glutathione (B108866) (GSH) levels, a key cellular antioxidant. nih.gov This pro-oxidant activity can be a mechanism for antitumor effects but also represents a potential for off-target toxicity. The chemical structure of pyridine derivatives plays a crucial role in their redox properties. The introduction of specific substituents can modify the electron density of the pyridine ring, influencing its potential to participate in electron transfer reactions that generate ROS. mdpi.com While the precise mechanism for this compound is not defined, the presence of the pyridine core suggests that its biological activity could be mediated, at least in part, through the modulation of cellular redox status.

Oxidative stress is intrinsically linked to DNA damage. ROS generated by exogenous compounds can attack DNA bases, leading to lesions such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), one of the most common products of oxidative DNA damage. nih.gov If left unrepaired, these lesions can lead to mutations, genomic instability, and ultimately contribute to cellular senescence or apoptosis. nih.gov

Cells have evolved sophisticated DNA damage response (DDR) pathways to counteract these threats. nih.gov The primary pathway for repairing oxidative base lesions is Base Excision Repair (BER). nih.gov The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base, followed by a series of enzymes that excise the abasic site and synthesize a new, correct DNA patch. nih.govyoutube.com Another major pathway, Nucleotide Excision Repair (NER), is responsible for removing bulky, helix-distorting lesions. youtube.com

Studies on certain pyridine derivatives have demonstrated their ability to cause DNA damage, likely through mechanisms involving oxidative stress or direct alkylation. mdpi.com The damage inflicted can trigger these cellular repair pathways. The efficiency and fidelity of these repair processes are critical in determining the ultimate biological outcome—successful repair maintains genomic integrity, while overwhelming or faulty repair can lead to toxicity or mutagenesis. The potential for this compound to induce DNA damage would be a critical aspect of its comprehensive toxicological evaluation.

Material Science Applications of 5 4 Chlorophenyl Pyridin 2 Amine Derivatives

Development of Advanced Materials with Specific Functionalities

The development of advanced materials from 5-(4-Chlorophenyl)pyridin-2-amine derivatives hinges on the ability to precisely tune their chemical structure to achieve desired properties. The pyridine (B92270) nitrogen atom, with its lone pair of electrons, provides a site for protonation, metal coordination, and the formation of hydrogen bonds, making it a key player in the design of functional materials.

The presence of the chlorophenyl group influences the molecule's steric and electronic properties, affecting its packing in the solid state and its interaction with other molecules. The amine group can be readily functionalized, allowing for the covalent linkage of these derivatives into larger polymeric structures or their use as building blocks in the synthesis of more complex organic molecules. This trifecta of functional groups enables the creation of materials with applications in catalysis, sensing, and molecular recognition.

Applications in Conductive Materials

The field of conductive materials is a significant area where derivatives of this compound could make a substantial impact. The inherent electronic nature of the pyridine ring, which is isoelectronic with benzene (B151609), coupled with the potential for delocalization of π-electrons, makes it a suitable component for conductive polymers.

The conductivity of such materials can be influenced by several factors, including the degree of polymerization, the nature of substituents, and the presence of dopants. The amine group in this compound derivatives can facilitate polymerization, while the chlorophenyl group can modulate the polymer's electronic bandgap and solubility.

Studies on polypyridine-based materials have demonstrated their potential as n-doping materials for energy storage applications. For example, poly(2,5-pyridine) (P25Py) has been investigated as an anode material, showing reversible n-doping behavior and enhanced conductivity upon reduction. acs.org The introduction of substituents, such as the 4-chlorophenyl group, could further refine these properties.

Donor-acceptor based pyridine derivatives have also been explored as charge transporting materials in organic electronic devices. rsc.org The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is crucial for efficient charge injection and transport. rsc.org

| Pyridine-Based Polymer | Synthesis Method | Conductivity (S/cm) | Application |

| Poly(2,5-pyridine) (P25Py) | Dehalogenation Polycondensation | Enhanced upon n-doping | Anode material for energy storage acs.org |

| Pyridine-based Polybenzimidazoles | Polycondensation | 0.1 - 0.2 (at 160 °C) | High-temperature polymer electrolyte membrane fuel cells benicewiczgroup.com |

| Quaternized Poly(vinyl pyridine) | Quaternization of PVP | Varies with quaternization degree | Ionic conductors mdpi.com |

Utilization in Optical Materials and Photonics

The unique electronic structure of this compound derivatives makes them attractive candidates for applications in optical materials and photonics. The interaction between the electron-donating and electron-withdrawing groups can lead to interesting photophysical properties, such as fluorescence and non-linear optical activity.

Pyridine-containing materials have been investigated for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The pyridine unit can act as an electron-transporting moiety, facilitating the movement of electrons within the device. The emission color and efficiency of such materials can be tuned by modifying the chemical structure of the pyridine derivative.

Research on bis-terpyridine derivatives has revealed the fundamental roles of both peripheral and core pyridine rings in determining the performance of OLEDs. rsc.org The peripheral pyridines can influence the ionization potential and intermolecular interactions, which in turn affect molecular aggregation and electron mobility. rsc.org

| Pyridine Derivative System | Key Optical Property | Potential Application |

| Bis-terpyridine derivatives | Enhanced electron mobility | Organic light-emitting devices (OLEDs) rsc.org |

| Pyridine-fused phosphorus-nitrogen heterocycles | Internal charge-transfer (ICT) band, high quantum yield | Fluorescent materials nih.gov |

| Pyrene-pyridine based materials | Balanced charge-transport | Hole-transporting materials in OLEDs nih.gov |

Integration into Polymeric Systems (e.g., Pyridine-Grafted Copolymers)

The incorporation of this compound derivatives into polymeric systems, such as through grafting onto existing polymer backbones, offers a powerful strategy for creating materials with combined or enhanced properties. Pyridine-grafted copolymers can exhibit functionalities derived from both the base polymer and the grafted pyridine units.

For example, grafting pyridine-containing molecules onto a polymer can introduce sites for metal coordination, catalysis, or sensing. The amine group on the this compound provides a convenient handle for such grafting reactions.

The synthesis of copolymers containing pyridine has been shown to yield materials with applications in diverse fields, including antimicrobial agents and fluorescent materials. The properties of these copolymers can be tailored by controlling the grafting density and the chemical nature of both the polymer backbone and the grafted pyridine derivative.

Supramolecular Assemblies and Hydrogen Bonding Networks

The ability of this compound derivatives to participate in non-covalent interactions, particularly hydrogen bonding, makes them excellent building blocks for the construction of supramolecular assemblies. The pyridine nitrogen and the amine group can both act as hydrogen bond acceptors and donors, respectively, leading to the formation of well-defined, ordered structures.

The chlorophenyl group can also engage in weaker interactions, such as π-π stacking, which can further direct the self-assembly process. The interplay of these various non-covalent forces allows for the creation of complex and functional supramolecular architectures, including networks, cages, and liquid crystals.

The study of crystal engineering with halogenated pyridines has demonstrated the importance of hydrogen bonding and other intermolecular interactions in dictating the packing of molecules in the solid state. These principles can be applied to predict and control the supramolecular structures formed by derivatives of this compound.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogues with Tuned Biological Profiles